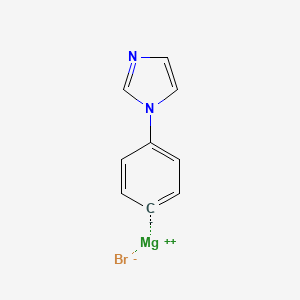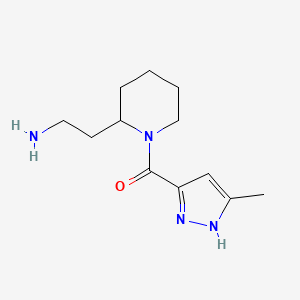
(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone is a complex organic molecule that features both piperidine and pyrazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone typically involves the following steps:
Formation of the Piperidine Moiety: This can be achieved by reacting 2-(2-aminoethyl)piperidine with an appropriate acylating agent under controlled conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone.
Coupling of the Two Moieties: The final step involves coupling the piperidine and pyrazole moieties through a methanone linkage, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Pharmaceuticals: The compound is explored for its potential as an active pharmaceutical ingredient (API) in various formulations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential effects on cellular pathways.
Mecanismo De Acción
The mechanism of action of (2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone: can be compared with other similar compounds, such as:
- (2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-4-yl)methanone
- (2-(2-Aminoethyl)piperidin-1-yl)(3-methyl-1h-pyrazol-5-yl)methanone
- (2-(2-Aminoethyl)piperidin-1-yl)(5-ethyl-1h-pyrazol-3-yl)methanone
These compounds share similar structural features but differ in the position or type of substituents on the pyrazole ring. The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H20N4O |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
[2-(2-aminoethyl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C12H20N4O/c1-9-8-11(15-14-9)12(17)16-7-3-2-4-10(16)5-6-13/h8,10H,2-7,13H2,1H3,(H,14,15) |
Clave InChI |
XMXXTLOGAGJGDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1)C(=O)N2CCCCC2CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





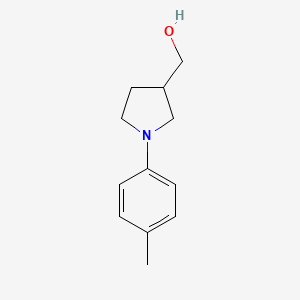



![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
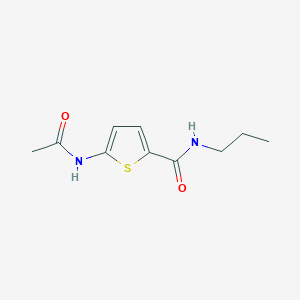
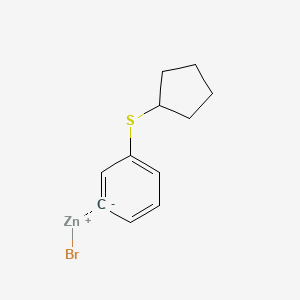
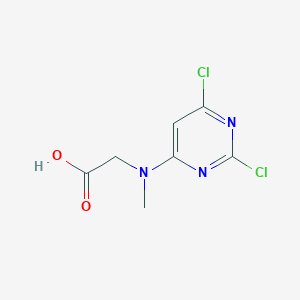
![3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14891558.png)

